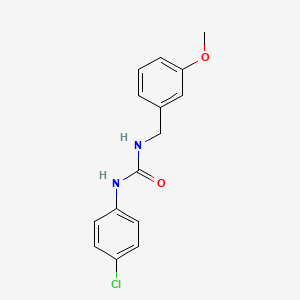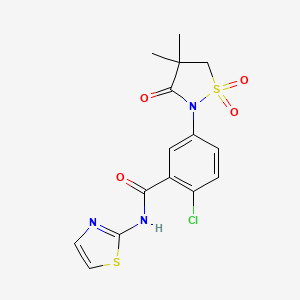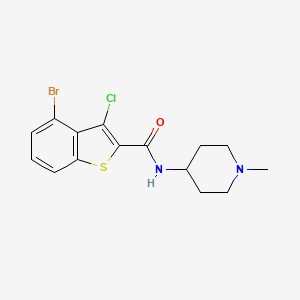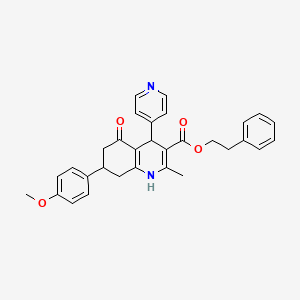
N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea, also known as CMU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMU belongs to the class of urea derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea has been found to have potential therapeutic applications in various scientific research areas. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use as an antidepressant and anxiolytic agent.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea is not fully understood, but it is believed to act as a selective antagonist of the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, inflammation, and cell survival. By blocking the sigma-1 receptor, N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea may modulate these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea has various biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to inhibit tumor growth in vitro and in vivo. Additionally, N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea has been found to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea in lab experiments is its high purity. The synthesis methods used to produce N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea have been optimized to yield high purity compounds. However, one limitation of using N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea is its poor solubility in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several future directions for N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea research. One area of interest is its potential use in the treatment of pain and inflammation. Further studies are needed to elucidate the mechanism of action of N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea and to determine its efficacy in clinical trials. Another area of interest is its potential use in the treatment of cancer. Studies have shown that N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea has antitumor properties, and further research is needed to determine its potential as a cancer therapy. Additionally, studies are needed to investigate the potential use of N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea as an antidepressant and anxiolytic agent. Overall, N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea is a promising compound with potential therapeutic applications in various scientific research areas.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea can be achieved using different methods, including the reaction of 4-chloroaniline with 3-methoxybenzaldehyde in the presence of urea and a catalyst. Another method involves the reaction of 4-chloroaniline with 3-methoxybenzyl isocyanate. These methods have been optimized to yield high purity N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[(3-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-4-2-3-11(9-14)10-17-15(19)18-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLFFAGHAIQYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(3-methoxybenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,4-dichlorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5159096.png)
amine oxalate](/img/structure/B5159109.png)
![2-(5-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5159120.png)

![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinylmethyl)piperazine](/img/structure/B5159125.png)
![1-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B5159128.png)



![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5159156.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5159159.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[(phenylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5159166.png)
![(4-chlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5159189.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B5159201.png)